molecular formula C15H16N2O4 B5561066 1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone

1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone

Cat. No. B5561066
M. Wt: 288.30 g/mol
InChI Key: HCPZIXXFSOSRQQ-UHFFFAOYSA-N
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Description

The compound “1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone” is a complex organic molecule that contains several functional groups, including a tetrahydrofuran ring, a 1,2,4-oxadiazole ring, and an ethanone group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The tetrahydrofuran and 1,2,4-oxadiazole rings are likely to be planar due to the nature of their bonding . The ethanone group would have a planar structure around the carbonyl carbon .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring . The 1,2,4-oxadiazole ring is generally stable but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetrahydrofuran and 1,2,4-oxadiazole rings could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and optical and thermal properties of a novel heterocyclic compound, highlighting the utility of these compounds in materials science. The research details the synthesis process, crystal growth, and the characterization of the compound's thermal stability and transparency in the visible region, suggesting potential applications in materials development (Shruthi et al., 2019).

Antimicrobial Activity

Research on the synthesis, molecular properties prediction, and anti-staphylococcal activity of N-acylhydrazones and new 1,3,4-oxadiazole derivatives reveals the potential of these compounds as antimicrobial agents. The study found strong activity against several strains of Staphylococcus aureus, indicating their potential as drug candidates (Oliveira et al., 2012).

Anticandidal and Antimicrobial Evaluation

Another study synthesized and evaluated the anticandidal activity and cytotoxicity of different tetrazole derivatives. The findings suggest that some compounds exhibit potent anticandidal agents with weak cytotoxicities, underscoring the relevance of structural modifications in enhancing biological activity (Kaplancıklı et al., 2014).

Crystal Structure and Solid-State Fluorescence

Research on the tuning of solid-state fluorescence through the regulation of anthracene fluorophores in a twisted π-conjugated molecule emphasizes the role of molecular structure in determining the fluorescent properties of compounds. This study provides insights into how the arrangement of fluorophores affects the fluorescence, suggesting applications in the development of optical materials (Dong et al., 2012).

Synthesis and Antimicrobial Activity

Investigations into the synthesis and antimicrobial activity of 1,3,4-oxadiazole derivatives highlight the potential of these compounds in addressing microbial resistance. The research underscores the importance of structural diversity in discovering new antimicrobial agents (Mohite & Bhaskar, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

1-[4-[[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10(18)11-2-4-13(5-3-11)20-9-14-16-15(17-21-14)12-6-7-19-8-12/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPZIXXFSOSRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=NC(=NO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{[3-(Tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone

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